N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide
Description
N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide is a complex organic compound featuring a furan ring, a thiophene ring, and a piperazine moiety
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-14(13-2-8-22-11-13)17-3-5-18(6-4-17)15(20)16-9-12-1-7-21-10-12/h1-2,7-8,10-11H,3-6,9H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWUADMTTDOTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CSC=C2)C(=O)NCC3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Core:
Attachment of the Furan Ring: The furan-3-ylmethyl group can be introduced via a nucleophilic substitution reaction, where a furan-3-ylmethyl halide reacts with the piperazine derivative.
Incorporation of the Thiophene Ring: The thiophene-3-carbonyl group is typically introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene-3-boronic acid or a thiophene-3-stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The carbonyl group in the thiophene-3-carbonyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Alcohol derivatives of the thiophene-3-carbonyl group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the materials science industry, this compound could be used in the design of novel materials with specific electronic or optical properties, owing to the presence of the furan and thiophene rings.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the piperazine moiety might interact with polar or charged residues.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-4-(thiophene-2-carbonyl)piperazine-1-carboxamide
- N-(furan-3-ylmethyl)-4-(thiophene-2-carbonyl)piperazine-1-carboxamide
- N-(furan-2-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide
Uniqueness
N-(furan-3-ylmethyl)-4-(thiophene-3-carbonyl)piperazine-1-carboxamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these heterocyclic rings with the piperazine core provides a versatile scaffold for further functionalization and application in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
